1-(2,3,5-Trifluorophenyl)ethanamine
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Overview
Description
1-(2,3,5-Trifluorophenyl)ethanamine is an organic compound with the molecular formula C8H8F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3,5-Trifluorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2,3,5-trifluorobenzaldehyde with ammonia and hydrogen in the presence of a catalyst to form the corresponding amine . Another method includes the reduction of 2,3,5-trifluoronitrobenzene using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired ethanamine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation or reductive amination techniques, often carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,5-Trifluorophenyl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines, hydrocarbons
Substitution: Various substituted phenyl ethanamines
Scientific Research Applications
1-(2,3,5-Trifluorophenyl)ethanamine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development[][9].
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3,5-Trifluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-(2,4,5-Trifluorophenyl)ethanamine
- 1-(3,4,5-Trifluorophenyl)ethanamine
- 1-(2,3,4-Trifluorophenyl)ethanamine
Comparison: 1-(2,3,5-Trifluorophenyl)ethanamine is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other trifluorophenyl ethanamines. This unique arrangement can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
1-(2,3,5-trifluorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-4H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQWBXQTHWCBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)F)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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